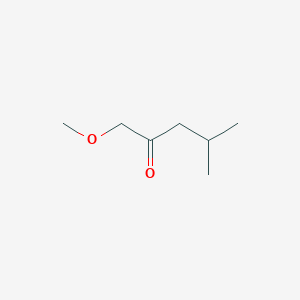![molecular formula C10H7F3O2S B3388249 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid CAS No. 865350-55-6](/img/structure/B3388249.png)
3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid
Übersicht
Beschreibung
“3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid” is a compound used for proteomics research . It has a molecular formula of C10H7F3O2S and a molecular weight of 248.22 .
Synthesis Analysis
The synthesis of this compound involves a reaction with piperidine in pyridine for 5 hours under heating/ reflux conditions . The reaction mixture is then cooled to room temperature and poured onto ice and 6N HCl. The precipitate is isolated, washed with water, and dried .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a trifluoromethylthio group at the 4-position and an acrylic acid group at the 3-position .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 279.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 37 Å2, and a polarizability of 19.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block in the synthesis of various compounds with potential biological activities. For example, this compound has been used in the synthesis of inhibitors of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity.
Wirkmechanismus
The mechanism of action of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid is not well understood. However, studies have suggested that this compound may act as a nucleophile and participate in various chemical reactions such as Michael addition and Wittig reaction. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which may contribute to its potential therapeutic effects in the treatment of diabetes and obesity. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. This compound is also stable and easy to handle. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo polymerization, which can make it difficult to handle. This compound is also toxic and can cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for the study of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases such as diabetes, obesity, and cancer. Additionally, the study of the mechanism of action of this compound and its derivatives can provide valuable insights into their potential applications in various fields.
Eigenschaften
IUPAC Name |
(E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRRBIKDFCHNDJ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




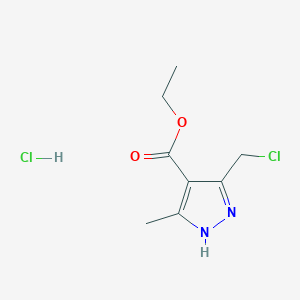
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)
methanone](/img/structure/B3388212.png)
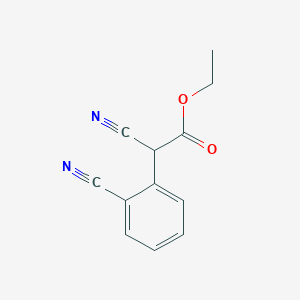
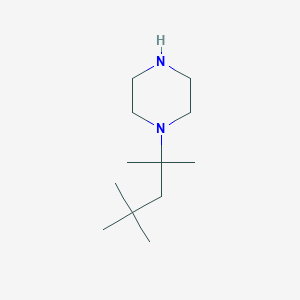

![Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-](/img/structure/B3388244.png)

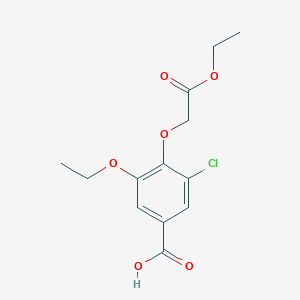
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3388267.png)

